molecular formula C12H18N6O4 B12098951 2-Methylamino-N6-methyladenosine

2-Methylamino-N6-methyladenosine

Cat. No.: B12098951
M. Wt: 310.31 g/mol
InChI Key: XOYZQQAJKUSOGS-UHFFFAOYSA-N
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Description

2-Methylamino-N6-methyladenosine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the sixth nitrogen atom of the adenine base is methylated, and an additional methylamino group is attached. This compound is part of the broader category of N6-methyladenosine modifications, which are prevalent in RNA and DNA and have been extensively studied for their regulatory roles in gene expression and other cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylamino-N6-methyladenosine typically involves the methylation of adenosine at the N6 position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is often carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the selective methylation of the N6 position .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methylamino-N6-methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine derivatives, while substitution reactions can produce various substituted adenosine compounds .

Scientific Research Applications

2-Methylamino-N6-methyladenosine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylamino-N6-methyladenosine involves its incorporation into RNA, where it can influence various cellular processes The methylation at the N6 position affects RNA stability, splicing, and translationThe pathways involved include the regulation of mRNA metabolism and the modulation of signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: 2-Methylamino-N6-methyladenosine is unique due to the presence of both a methylamino group and an N6 methylation. This dual modification provides distinct chemical properties and biological functions, making it a valuable tool in studying RNA modifications and their implications in various diseases .

Properties

Molecular Formula

C12H18N6O4

Molecular Weight

310.31 g/mol

IUPAC Name

2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17)

InChI Key

XOYZQQAJKUSOGS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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